![molecular formula C7H6N2O4 B12901134 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 88999-95-5](/img/structure/B12901134.png)
1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione consists of a furan ring fused to a pyrimidine ring, with three keto groups at positions 2, 4, and 7, and a methyl group at position 1.
Preparation Methods
The synthesis of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonic conditions . This catalyst-free, one-pot multicomponent reaction offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions.
Another method involves the refluxing of an ethanolic solution of the starting materials with phenyl hydrazine, leading to the formation of the desired compound . This method also provides good yields and is relatively straightforward.
Chemical Reactions Analysis
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. It has also been investigated for its anti-inflammatory and antibacterial properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.
Comparison with Similar Compounds
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be compared with other similar compounds, such as:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound also contains a pyrimidine ring fused to another heterocycle and exhibits similar biological activities.
Pyrazolopyridopyrimidine-diones: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
The uniqueness of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
88999-95-5 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12) |
InChI Key |
QKMPESGMJHLIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC2=O)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



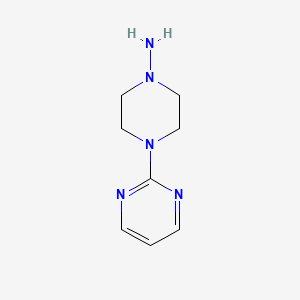
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
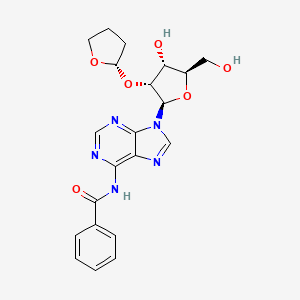
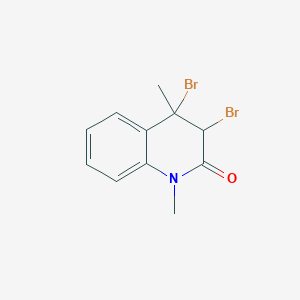
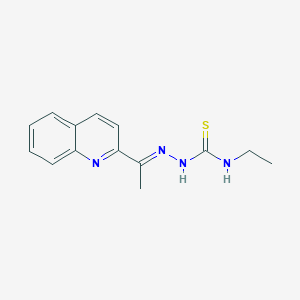
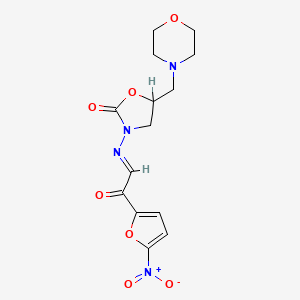
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
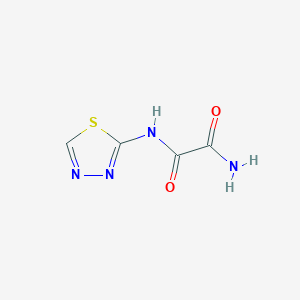
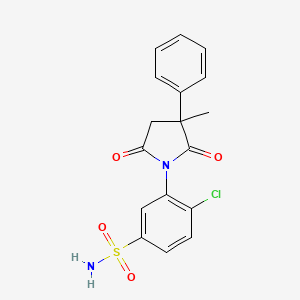
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
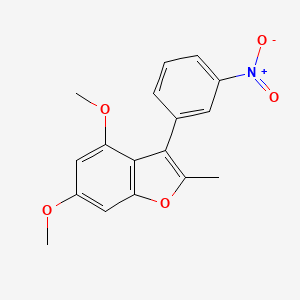
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
